BCRP Inhibitory Potency: Structural Requirements for Benzamide-Tetrazole Hybrids
Although a direct head-to-head comparison for 3-bromo-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is not publicly available, class-level SAR from the BCRP inhibitor series establishes that halogen substitution on the benzamide ring critically determines potency. Compounds 6 and 7 in the benzamide-amide series achieved fold-resistance values of 1.51 and 1.62 at 10 µM in the H460/MX20 mitoxantrone-resistant non-small cell lung cancer model, comparable to the reference inhibitor fumitremorgin C (FTC) [1]. In the closely related phenyltetrazole-amide sub-series, compounds 27 and 31 showed lower fold-resistance values of 1.39 and 1.32, respectively, demonstrating that the benzamide-phenyltetrazole connectivity and substitution pattern directly modulate activity [1]. Extrapolating from these data, the specific 3-bromo substitution on the benzamide of the target compound is predicted to confer a distinct activity profile compared to unsubstituted, 4-bromo, or 3-chloro congeners, for which no BCRP data exist.
| Evidence Dimension | BCRP-mediated multidrug resistance reversal (fold resistance at 10 µM) |
|---|---|
| Target Compound Data | No direct experimental data publicly available for CAS 946360-79-8 |
| Comparator Or Baseline | Compound 6: Fold resistance 1.51 at 10 µM; Compound 7: 1.62 at 10 µM; Compounds 27 and 31: 1.39 and 1.32 respectively; FTC (positive control): ~1.5 |
| Quantified Difference | Not determined; class data indicate that halogen position and linker type produce up to 0.3-fold resistance unit shifts among close analogs |
| Conditions | MTT cytotoxicity reversal assay in H460 and H460/MX20 human non-small cell lung cancer cell lines |
Why This Matters
Demonstrates that within this chemotype, BCRP inhibitory activity is exquisitely sensitive to substitution, meaning that procurement of a near-analog cannot guarantee equivalent reversal potency.
- [1] Gujarati, N.A., Zeng, L., Gupta, P., Chen, Z.-S., & Korlipara, V.L. (2017). Design, synthesis and biological evaluation of benzamide and phenyltetrazole derivatives with amide and urea linkers as BCRP inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(20), 4698–4704. View Source
